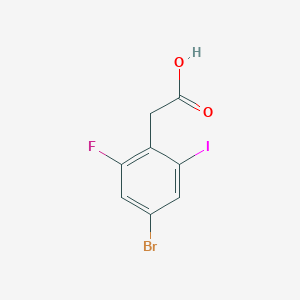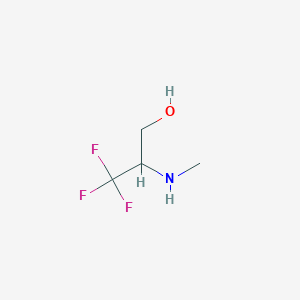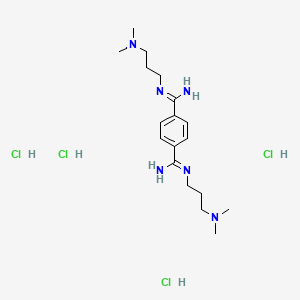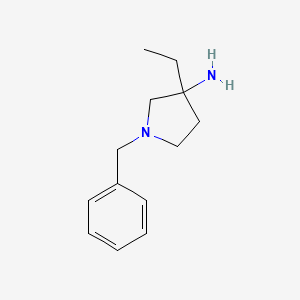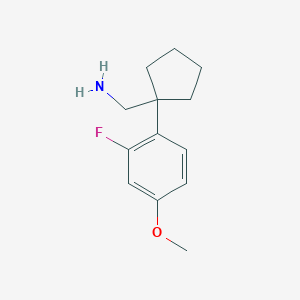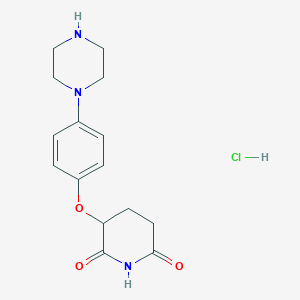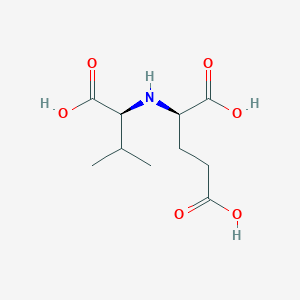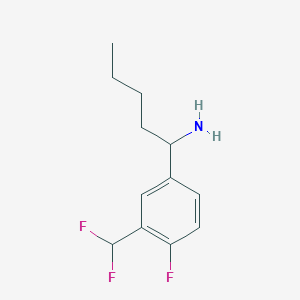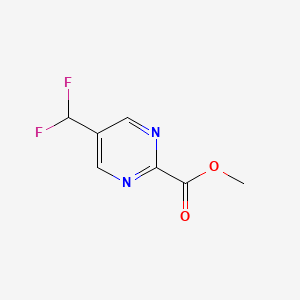
Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(difluoromethyl)pyrimidine-2-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while the use of trifluoroacetic acid predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow synthesis and automated reactors may enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.
Cyclization Reactions: Formation of complex heterocyclic structures through cyclization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction can lead to the formation of different functionalized pyrimidine compounds .
Applications De Recherche Scientifique
Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical agents with potential antiviral, anticancer, and antimicrobial activities.
Biological Research: The compound is studied for its neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases.
Industrial Applications: It serves as an intermediate in the synthesis of various agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 5-(difluoromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, the compound inhibits endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway. Molecular docking studies have shown favorable interactions with active residues of ATF4 and NF-kB proteins .
Comparaison Avec Des Composés Similaires
- Methyl 5-difluoromethyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Comparison: Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate is unique due to its specific difluoromethyl substitution, which enhances its biological activity and metabolic stability. Compared to similar compounds, it exhibits higher lipophilicity and binding affinity to receptors, making it a more potent candidate for various applications .
Propriétés
Formule moléculaire |
C7H6F2N2O2 |
|---|---|
Poids moléculaire |
188.13 g/mol |
Nom IUPAC |
methyl 5-(difluoromethyl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H6F2N2O2/c1-13-7(12)6-10-2-4(3-11-6)5(8)9/h2-3,5H,1H3 |
Clé InChI |
QQEJSFXKDGCTAT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C(C=N1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


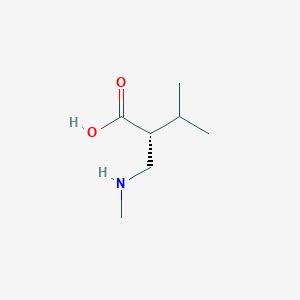
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15225500.png)
![Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate](/img/structure/B15225515.png)
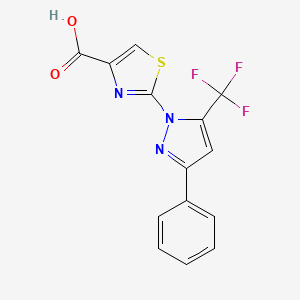
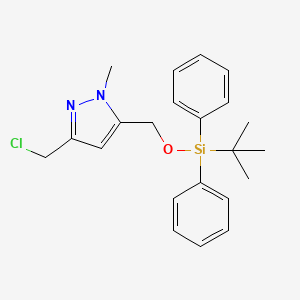
![[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B15225535.png)
